One study describes the synthesis of a novel xanthine derivative, 3-ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine (A90 6119) []. While the specific synthesis method for this derivative wasn't detailed, the study suggests a multi-step process involving alkylation and modifications of the xanthine core structure.
Another study investigated the synthesis of 3-methyl-8-piperazino-7-(thiethan-3-yl)-1-ethylxanthine hydrochloride and focused on controlling the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC) [].
One study highlighted a novel 1-ethylxanthine cyclohexylammonium salt (1054.5), exhibiting potent antithrombotic activity []. This suggests the compound likely interacts with components of the coagulation cascade, inhibiting platelet aggregation and thrombus formation.
Further research on a similar 1-ethylxanthine cyclohexylammonium salt confirmed its antiaggregatory activity in vitro []. The study specifically identified the compound's ability to inhibit platelet release reaction, a crucial step in thrombus formation.
Anti-ulcer agents: A novel 3-ethylxanthine derivative (A90 6119) showed significant anti-ulcer activity in various experimental rat models []. Notably, it effectively inhibited gastric ulcers induced by stress, ethanol, and PAF, and displayed superior safety profiles compared to existing anti-ulcer drugs like cimetidine.
Antithrombotic agents: Research on a newly synthesized 1-ethylxanthine cyclohexylammonium salt (1054.5) demonstrated significant antithrombotic activity in vivo and in vitro [, ]. This compound holds promise for developing new antithrombotic therapies with improved efficacy and safety profiles.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4